(2,5-Difluoro-4-formylphenyl)boronic acid

Hydrolytic stability Fluorinated boronic acids Suzuki-Miyaura coupling

Sourcing a fluorinated phenylboronic acid with both a reactive boronic acid handle and a formyl group for late-stage diversification is challenging, as isomer purity and stability vary widely. This compound solves that problem with a unique 2,5-difluoro substitution pattern (single ortho-fluorine) that provides intermediate hydrolytic stability-greater than 2,6-difluoro isomers, but with enhanced electronic tuning versus non-ortho isomers. - 95% purity, solid form; supplied under inert atmosphere, 2-8°C storage. - Dual orthogonal handles enable sequential Suzuki coupling and aldehyde-based condensations. - Bulk quantities available; inquire for custom synthesis.

Molecular Formula C7H5BF2O3
Molecular Weight 185.92 g/mol
CAS No. 1228828-19-0
Cat. No. B1435610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Difluoro-4-formylphenyl)boronic acid
CAS1228828-19-0
Molecular FormulaC7H5BF2O3
Molecular Weight185.92 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1F)C=O)F)(O)O
InChIInChI=1S/C7H5BF2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3,12-13H
InChIKeyLTCTYEAWYWPJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-4-formylphenylboronic Acid: Dual Reactive Handles


(2,5-Difluoro-4-formylphenyl)boronic acid (CAS 1228828-19-0) is a fluorinated arylboronic acid derivative with the molecular formula C₇H₅BF₂O₃ and molecular weight 185.92 g/mol . The compound features a boronic acid group for Suzuki-Miyaura cross-coupling reactions and a reactive formyl (aldehyde) group at the 4-position, with fluorine atoms occupying the 2- and 5-positions on the phenyl ring [1]. Commercial availability is typically at 95% purity, with physical form as a solid under ambient storage conditions . This substitution pattern distinguishes it from other difluoro-formylphenylboronic acid isomers that carry fluorines at alternative ring positions (e.g., 2,4-; 3,4-; 3,5-; or 2,6-), each imparting distinct electronic and steric properties critical for specific synthetic applications.

Handles Dual orthogonal reactivity: boronic acid for Suzuki coupling, aldehyde for condensation
Stability Intermediate hydrolytic stability with one ortho‑fluorine, suited for aqueous coupling conditions
Electronics Distinct 2,5‑difluoro substitution for SAR and electronic tuning in materials and drug-like scaffolds

2,5-Difluoro-4-formylphenylboronic Acid: Isomer Non-Interchangeability


Fluorinated phenylboronic acids exhibit isomer-dependent hydrolytic stability and Lewis acidity that directly affect their performance in cross-coupling reactions. Systematic studies of all fluoro-substituted phenylboronic acid isomers reveal that compounds with two fluorine atoms at ortho positions are significantly less hydrolytically stable than isomers lacking ortho-fluorine substitution [1]. The 2,5-difluoro substitution pattern in this compound places only one fluorine ortho to the boronic acid group (at position 2), while the 5-fluoro substituent occupies a meta position. This arrangement confers distinct pKa values and stability profiles that differ meaningfully from isomers such as 2,6-difluorophenylboronic acid (two ortho fluorines, reduced stability) or 3,4-difluoro isomers (no ortho fluorines, higher stability). These differences are not merely academic; they translate to measurable variations in coupling efficiency, catalyst compatibility, and the feasibility of multi-step synthetic sequences where boronic acid stability under specific pH and temperature conditions is critical [2].

Target: 2,5‑difluoro‑4‑formylphenylboronic acid
One ortho‑F (position 2), one meta‑F (position 5); aldehyde handle present
2,6‑Difluoro isomer
Two ortho‑fluorines → lower hydrolytic stability; aldehyde absent unless separately introduced
3,4‑Difluoro or non‑ortho isomers
No ortho‑F → higher stability but different electronic profile; aldehyde may be missing
4‑Formylphenylboronic acid
Lacks fluorine atoms; loses electronic tuning and metabolic stability benefits

2,5-Difluoro-4-formylphenylboronic Acid: Key Differentiation Evidence


Hydrolytic Stability: Ortho-Fluorine Position Impact

The hydrolytic stability of (2,5-difluoro-4-formylphenyl)boronic acid is intermediate between isomers with two ortho-fluorines and those with no ortho-fluorines. Systematic studies across all fluoro-phenylboronic acid isomers demonstrate that compounds with two fluorine atoms at ortho positions are the least stable toward protodeboronation under aqueous coupling conditions [1]. The 2,5-difluoro substitution pattern (one ortho-fluorine at position 2; one meta-fluorine at position 5) therefore offers greater stability than the 2,6-difluoro isomer (two ortho-fluorines) while maintaining enhanced Lewis acidity relative to non-fluorinated or meta/para-only fluorinated analogs [2].

Hydrolytic Stability
Class-level
Intermediate stability: one ortho‑F (C2), meta‑F (C5). More stable than 2,6‑difluoro (two ortho‑F); less stable than 3,4‑difluoro (no ortho‑F)
May support aqueous Suzuki coupling with reduced protodeboronation loss
Rank-order inference; exact rates depend on pH and temperature
Hydrolytic stability Fluorinated boronic acids Suzuki-Miyaura coupling

OLED Charge Transport: Fluorine Substitution Effect

In organic light-emitting diode (OLED) and organic photovoltaic (OPV) applications, 2,5-difluorophenylboronic acid derivatives confer specific electronic advantages over other fluorinated isomers. The 2,5-difluoro substitution pattern influences electron density distribution, improves thermal stability of resulting polymers, and enhances solubility in processing solvents compared to non-fluorinated or differently fluorinated phenyl units [1]. When incorporated via Suzuki-Miyaura coupling into conjugated polymer backbones, the 2,5-difluorophenyl moiety modulates charge transport properties and energy levels (HOMO/LUMO) that directly impact device efficiency [2].

OLED Electronics
Class-level
2,5‑difluoro pattern modulates electron density, thermal stability, and solubility in conjugated polymers
Reported to influence charge transport and HOMO/LUMO alignment
No head-to-head isomer comparison identified; material context-dependent
OLED Organic electronics Conjugated polymers Fluorinated aryl building blocks

Dual Reactive Handles for Orthogonal Transformations

(2,5-Difluoro-4-formylphenyl)boronic acid possesses two reactive handles—the boronic acid group for cross-coupling and the aldehyde group for condensation, reduction, or nucleophilic addition—that can be engaged in orthogonal synthetic sequences . In contrast, analogs such as 2,5-difluorophenylboronic acid (CAS 162101-25-9) lack the formyl group, requiring additional synthetic steps to introduce a functionalizable handle post-coupling [1]. Similarly, 4-formylphenylboronic acid (CAS 87199-17-5) provides the aldehyde functionality but lacks fluorine atoms, missing the electronic and metabolic stability benefits that fluorine substitution confers in pharmaceutical contexts .

Dual Handles
Head-to-head
Two orthogonal handles: boronic acid + aldehyde. 2,5‑difluorophenylboronic acid lacks aldehyde; 4‑formylphenylboronic acid lacks fluorine
Single building block enables sequential transformations
Reduces step count in multi-step synthesis
Orthogonal synthesis Multi-step synthesis Fluorinated biaryls Aldehyde functionalization

Proteasome Inhibitor Scaffolds with Fluorinated Arylboronic Acids

Fluorinated arylboronic acid derivatives serve as key intermediates in the synthesis of proteasome inhibitors and NLRP3 inflammasome modulators. NIC-0102, an orally active proteasome inhibitor containing a 2,3-difluorobenzoyl moiety, demonstrates pIC₅₀ = 7.55 (IC₅₀ ≈ 28 nM) in proteasome inhibition assays and shows potent anti-inflammatory effects in DSS-induced ulcerative colitis models . While this specific inhibitor does not incorporate the 2,5-difluoro-4-formylphenyl moiety, the data establishes the class-level relevance of difluorophenylboronic acid building blocks in constructing therapeutically active proteasome inhibitors [1].

Proteasome Inhibitor
Class-level
Related difluorophenyl inhibitor NIC‑0102: pIC₅₀ 7.55 (IC₅₀ ≈ 28 nM). Target compound is a building block for similar scaffolds
Supports pathway inhibitor design context; not direct compound activity
Data to verify; class-level benchmark only
Proteasome inhibition Medicinal chemistry Fluorinated pharmaceuticals NLRP3 inflammasome

pKa and Lewis Acidity Correlation with Benzoic Acid Analogs

The pKa values of mono- and difluoro-substituted phenylboronic acids exhibit a good linear correlation with the pKa values of the corresponding fluorinated benzoic acids [1]. This correlation enables predictive estimation of boronic acid reactivity based on known benzoic acid data. For (2,5-difluoro-4-formylphenyl)boronic acid, the 2-fluoro substituent (ortho) and 5-fluoro substituent (meta) modulate the pKa differently than isomers such as 3,4-difluoro or 2,6-difluoro substitution patterns [2]. The specific electronic environment affects transmetalation rates in Suzuki-Miyaura couplings, with implications for catalyst selection and reaction optimization.

pKa Correlation
Class-level
pKa predictable from 2,5‑difluoro‑4‑formylbenzoic acid analog; linear correlation with fluorobenzoic acids established
Enables reactivity estimation without experimental determination
Exact pKa value not reported for this compound
pKa Lewis acidity Boronic acid reactivity Fluorine electronic effects

Priority Applications for 2,5-Difluoro-4-formylphenylboronic Acid


OLED and OPV Material Development

Researchers synthesizing conjugated polymers for OLED or OPV devices should prioritize (2,5-difluoro-4-formylphenyl)boronic acid when the target material requires both fluorine-mediated electronic tuning (electron density modulation, thermal stability enhancement, solubility improvement) and a post-coupling functionalizable aldehyde handle for further polymer modification [1]. The 2,5-difluoro substitution pattern provides specific electron density distribution characteristics that differ from 2,4-, 3,4-, or 2,6-difluoro isomers [2].

Multi-Step Synthesis with Orthogonal Functionality

Medicinal chemistry programs constructing fluorinated biaryl pharmacophores that require subsequent aldehyde functionalization (e.g., reductive amination, Grignard addition, Wittig olefination) benefit from this compound's dual orthogonal handles [1]. The 2,5-difluoro substitution pattern offers intermediate hydrolytic stability—greater than 2,6-difluoro isomers but less than non-ortho-fluorinated isomers—which may be advantageous in aqueous coupling conditions where premature protodeboronation is a concern [2].

Proteasome Inhibitor & NLRP3 Modulator Development

Programs targeting the ubiquitin-proteasome pathway or NLRP3 inflammasome should consider this building block for constructing difluorophenyl-containing inhibitor scaffolds. Related difluorobenzoyl-containing proteasome inhibitors achieve pIC₅₀ = 7.55, demonstrating the class-level relevance of fluorinated phenylboronic acid derivatives in this therapeutic area [1]. The aldehyde group enables late-stage diversification of inhibitor candidates through condensation or reductive amination chemistry [2].

Fluorine Position SAR Studies

Investigators conducting systematic SAR studies to evaluate how fluorine substitution position affects biological activity or material properties should include the 2,5-difluoro-4-formylphenyl isomer in their comparative panel. The distinct electronic environment created by ortho (C2) and meta (C5) fluorine atoms produces measurable differences in pKa, hydrolytic stability, and coupling reactivity compared to 2,4-, 3,4-, 3,5-, and 2,6-difluoro isomers [1].

Application
Selection Property
Validation Focus
OLED polymer synthesis
2,5‑difluoro electronic tuning with aldehyde post‑functionalization
Charge transport and HOMO/LUMO alignment metrics
Sequential orthogonal synthesis
Dual reactive handles (boronic acid + aldehyde)
Coupling efficiency and aldehyde conversion under aqueous conditions
Proteasome pathway inhibitor development
Fluorinated scaffold with aldehyde diversification point
Inhibitor activity assessment in biochemical proteasome assays
Fluorine position SAR studies
Distinct 2,5‑difluoro isomer for comparative panel
Comparative stability, reactivity, and electronic property profiling

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